1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Description

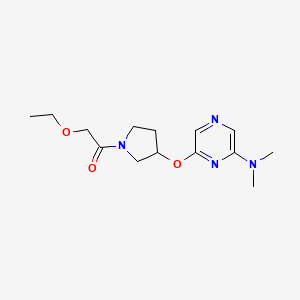

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrazine moiety and an ethoxyethanone group. The pyrazine ring is functionalized with a dimethylamino group at the 6-position, contributing to its electron-rich nature. This structural motif is common in medicinal chemistry, where pyrrolidine and pyrazine derivatives are explored for their pharmacokinetic and pharmacodynamic properties . While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₆H₂₄N₄O₃ based on analogs in and .

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-6-5-11(9-18)21-13-8-15-7-12(16-13)17(2)3/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHQACCIHCAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O. The compound features a dimethylamino-substituted pyrazine ring, a pyrrolidine moiety, and an ethoxy group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O |

| Molecular Weight | 351.43 g/mol |

| CAS Number | 2034499-59-5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, studies have indicated that similar compounds exhibit inhibitory effects on EGFR (Epidermal Growth Factor Receptor) kinase, which is crucial in cancer progression .

- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. It is hypothesized that the presence of the pyrazine and pyrrolidine rings enhances its ability to disrupt cellular proliferation mechanisms.

- Neuroactive Properties : The dimethylamino group may contribute to neuroactive effects, potentially influencing neurotransmitter systems .

Biological Evaluation

Several studies have evaluated the biological activity of related compounds with similar structures. For example:

- Case Study 1 : A related pyrazole derivative demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 0.08 μM, indicating strong potential for development as an anticancer agent . This suggests that this compound may exhibit comparable efficacy.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : The compound's solubility in organic solvents like DMSO suggests good absorption potential when formulated appropriately.

- Metabolism : The metabolic pathways involving the pyrazine and pyrrolidine rings are critical for determining the compound's bioavailability and therapeutic window.

- Excretion : Understanding how the compound is excreted will aid in assessing its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-linked ethanone derivatives with heterocyclic substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Heterocyclic Diversity: Pyrazine (e.g., ), pyridazine (), and pyrimidine () rings are interchangeable, modulating electronic properties and binding interactions. Thiophene () and triazole () substituents introduce sulfur and nitrogen heteroatoms, respectively, which may influence redox properties or metal coordination.

Substituent Effects: Fluorine: The 4-fluorophenyl group in increases lipophilicity and metabolic stability, a strategy common in CNS-targeting drugs. Ethoxy vs. Aryl Groups: The ethoxyethanone moiety in the parent compound may confer better solubility compared to aryl-substituted analogs (e.g., ), though this requires experimental validation.

Synthetic Routes: Analogs like 1-(6-methylpyridin-2-yl)ethanone () and 1-(6-methoxypyridin-3-yl)ethanone () are synthesized via nucleophilic substitution or oxidation reactions. For example, pyridinyl ethanones are prepared using malononitrile or ethyl cyanoacetate under reflux ().

Q & A

Q. What are the optimal synthetic routes for 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone, considering yield and purity?

Methodological Answer:

- Stepwise Coupling Reactions : Begin with the synthesis of the pyrrolidin-1-yl ether intermediate via nucleophilic substitution between 6-(dimethylamino)pyrazin-2-ol and a halogenated pyrrolidine derivative. Use anhydrous acetonitrile as a solvent to minimize side reactions .

- Ethoxyethanone Integration : Employ a coupling agent (e.g., DCC or EDC) to attach the 2-ethoxyethanone moiety under inert conditions. Monitor reaction progress via TLC or HPLC .

- Purification : Utilize recrystallization from acetonitrile or ethanol to improve purity, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses (yields ~50–60%) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- IR Analysis : Identify key functional groups:

- NMR Characterization :

Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution, as pyrazine derivatives often exhibit poor aqueous solubility .

- Storage : Store at 4°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. What chromatographic techniques are suitable for purity analysis during synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor at 254 nm for pyrazine absorbance .

- GC-MS : For volatile intermediates, employ a DB-5 column with electron ionization to confirm molecular ions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties while addressing solubility challenges?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes. Use dynamic light scattering (DLS) to assess nanoparticle formulations .

- Permeability Assays : Conduct Caco-2 cell monolayer studies with LC-MS quantification to measure apparent permeability (Papp) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization : Control variables (cell lines, serum content, pH) using orthogonal assays (e.g., enzymatic vs. cell-based). For example, pyrazoline derivatives showed varying antifungal activity due to assay pH differences .

- Dose-Response Curves : Perform 8-point dilution series to calculate IC₅₀ values, reducing false positives from concentration-dependent effects .

Q. How can QSAR modeling predict the biological activity of derivatives?

Methodological Answer:

- Descriptor Selection : Compute electronic (logP, HOMO/LUMO) and steric (molar refractivity) parameters using software like MOE or Schrödinger .

- Model Validation : Train on a dataset of 50+ analogs with measured IC₅₀ values (e.g., kinase inhibition). Use leave-one-out cross-validation to assess predictive power (R² > 0.7) .

Q. What experimental designs study metabolic pathways and environmental degradation?

Methodological Answer:

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in rodents or soil microcosms .

- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylation, dealkylation) using fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.